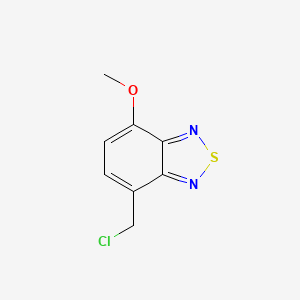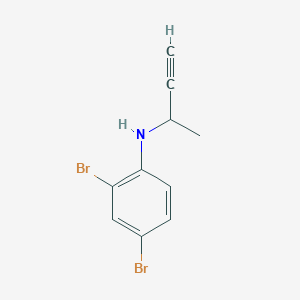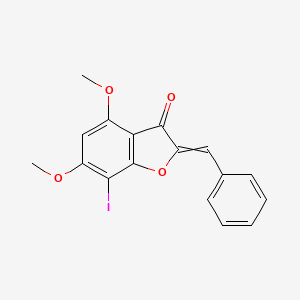![molecular formula C16H30O2 B14374651 2-[(Undec-3-en-1-yl)oxy]oxane CAS No. 90879-05-3](/img/structure/B14374651.png)
2-[(Undec-3-en-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Undec-3-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features an oxane ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with an undec-3-en-1-yl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Undec-3-en-1-yl)oxy]oxane typically involves the reaction of undec-3-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product. The reaction conditions often include the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Undec-3-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond in the undec-3-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions include oxides, ketones, saturated ethers, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Undec-3-en-1-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[(Undec-3-en-1-yl)oxy]oxane involves its interaction with molecular targets through its ether linkage and the double bond in the undec-3-en-1-yl group. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic and electrophilic attacks. The oxane ring provides stability and rigidity to the molecule, enhancing its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-[(Undec-2-yn-1-yl)oxy]oxane: A compound with a similar structure but with a triple bond in the undec-2-yn-1-yl group.
Oxane: The parent compound of the oxane family, featuring a six-membered ring with one oxygen atom.
Uniqueness
2-[(Undec-3-en-1-yl)oxy]oxane is unique due to the presence of the undec-3-en-1-yl group, which introduces a double bond into the structure.
Propriétés
Numéro CAS |
90879-05-3 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
2-undec-3-enoxyoxane |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h8-9,16H,2-7,10-15H2,1H3 |
Clé InChI |
MRGHJUGDUVOYCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
